molecular formula C17H19N3O3S B2960396 2-(1-(2,4-dimethylthiazole-5-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 1903539-68-3

2-(1-(2,4-dimethylthiazole-5-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No. B2960396
CAS RN: 1903539-68-3
M. Wt: 345.42
InChI Key: SHHBOEBZPYVRSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-(2,4-dimethylthiazole-5-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C17H19N3O3S and its molecular weight is 345.42. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

Thiazole-based Schiff base compounds, which include the compound , have demonstrated significant antibacterial activity . They have shown good activities towards Gram-negative E. coli and Gram-positive S. aureus . This suggests that they could be used in the development of new antibacterial therapeutics.

Antioxidant Activity

These compounds have also shown antioxidant activity . In particular, compounds 7 and 9 displayed better DPPH radical scavenging potency with IC 50 values of 3.6 and 3.65 μg/mL, respectively, compared to ascorbic acid (3.91 μg/mL) . This indicates potential applications in the prevention of diseases related to oxidative stress.

Antiproliferative Activity

Thiazole-based Schiff base compounds have demonstrated antiproliferative activities . This suggests potential applications in cancer therapy, where the goal is to inhibit the proliferation of cancer cells.

Enzyme Modulation

These compounds have the ability to modulate the activity of many enzymes involved in metabolism . This could have implications in the treatment of metabolic disorders.

Synthesis of Organic Compounds

The design and synthesis of organic compounds for medicinal applications is an important area of medicinal chemistry . When the organic compounds are complexed with transition metals, there has been observed an increase in the potency of therapeutic compounds . This suggests that the compound could be used in the synthesis of more potent therapeutic compounds.

Development of Novel Methods for Regiocontrolled Synthesis

Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals .

properties

IUPAC Name

2-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-9-14(24-10(2)18-9)17(23)19-7-11(8-19)20-15(21)12-5-3-4-6-13(12)16(20)22/h3-4,11-13H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHHBOEBZPYVRSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N2CC(C2)N3C(=O)C4CC=CCC4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(2,4-dimethylthiazole-5-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

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